An In-depth Technical Guide to 5-Hydroxymethyl-2,3-dimethylpyridine
An In-depth Technical Guide to 5-Hydroxymethyl-2,3-dimethylpyridine
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development on the chemical compound 5-Hydroxymethyl-2,3-dimethylpyridine. With full editorial control, this document is structured to provide not just procedural steps but also the scientific rationale behind experimental choices, ensuring a deep and practical understanding of this versatile molecule.
Introduction and Core Compound Identification
5-Hydroxymethyl-2,3-dimethylpyridine, a substituted pyridine derivative, is a compound of interest in medicinal chemistry and organic synthesis. Its structural features, combining a pyridine core with strategically placed methyl and hydroxymethyl groups, make it a valuable building block for the synthesis of more complex molecules, particularly in the pursuit of novel therapeutic agents. The pyridine ring is a well-established scaffold in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other molecular interactions.[1] The strategic placement of functional groups on this core allows for a wide range of chemical modifications, enabling the fine-tuning of physicochemical and pharmacological properties.
CAS Number: 857146-29-3[2]
This unique identifier is crucial for the unambiguous identification of this compound in literature, patents, and chemical databases.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 5-Hydroxymethyl-2,3-dimethylpyridine.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [2] |
| Molecular Weight | 137.18 g/mol | [2] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like dichloromethane (predicted) | [3] |
While specific spectroscopic data for 5-Hydroxymethyl-2,3-dimethylpyridine is not widely published, analogous compounds exhibit characteristic signals. For instance, in ¹H NMR spectroscopy, one would expect to see distinct singlets for the two methyl groups, a singlet for the hydroxymethyl protons, and aromatic protons on the pyridine ring. The specific chemical shifts would be influenced by the substitution pattern.
Synthesis Methodology: A Proposed Pathway
Conceptual Synthesis Workflow
The proposed synthesis starts from a commercially available lutidine (dimethylpyridine) and proceeds through oxidation and functional group manipulation to introduce the hydroxymethyl group at the desired position.
Caption: Proposed synthesis workflow for 5-Hydroxymethyl-2,3-dimethylpyridine.
Step-by-Step Experimental Protocol
Disclaimer: This is a proposed protocol and should be optimized and validated in a laboratory setting. Appropriate safety precautions must be taken at all times.
Step 1: N-Oxidation of 2,3-Lutidine
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Rationale: The initial N-oxidation of the pyridine ring activates the molecule for subsequent functionalization. The N-oxide group alters the electron distribution in the ring, making certain positions more susceptible to electrophilic attack.
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Procedure:
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Dissolve 2,3-lutidine in a suitable solvent such as dichloromethane.
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Cool the solution in an ice bath.
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Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane portion-wise, maintaining the temperature below 5 °C.
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Allow the reaction to stir at room temperature overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-Lutidine-N-oxide.
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Step 2: Acetoxylation
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Rationale: Heating the N-oxide in acetic anhydride results in the introduction of an acetoxy group onto the pyridine ring, typically at a position ortho or para to the N-oxide. In this case, the 5-position is a likely site for substitution.
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Procedure:
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Suspend the crude 2,3-Lutidine-N-oxide in acetic anhydride.
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Heat the mixture to reflux for several hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture and carefully pour it onto ice.
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Neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 5-Acetoxy-2,3-dimethylpyridine.
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Step 3: Hydrolysis to 5-Hydroxymethyl-2,3-dimethylpyridine
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Rationale: The final step involves the hydrolysis of the acetoxy group to the desired hydroxymethyl group. This is a standard deprotection step.
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Procedure:
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Dissolve the 5-Acetoxy-2,3-dimethylpyridine in a mixture of methanol and aqueous hydrochloric acid.
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Stir the solution at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
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Neutralize the reaction mixture with a base such as sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford pure 5-Hydroxymethyl-2,3-dimethylpyridine.
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Applications in Research and Drug Discovery
Substituted pyridines are a cornerstone of medicinal chemistry. The presence of a hydroxymethyl group provides a handle for further chemical modifications, making 5-Hydroxymethyl-2,3-dimethylpyridine a valuable intermediate.
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Scaffold for Library Synthesis: This compound can serve as a starting point for the creation of libraries of related molecules for high-throughput screening. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.
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Precursor to Bioactive Molecules: The pyridine scaffold is present in numerous drugs.[1] For example, the structurally related 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine is a key intermediate in the synthesis of the proton pump inhibitor omeprazole.[4][5] This highlights the potential of 5-Hydroxymethyl-2,3-dimethylpyridine as a building block for novel pharmaceuticals.
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Fragment-Based Drug Discovery: The relatively small size and defined chemical features of this molecule make it a potential candidate for fragment-based drug discovery, where small molecules that bind weakly to a biological target are identified and then optimized to produce a high-affinity ligand.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Hydroxymethyl-2,3-dimethylpyridine is not widely available, the safety precautions for structurally similar pyridine derivatives should be followed.
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General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
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Hazards of Related Compounds: Pyridine derivatives can be irritants to the skin, eyes, and respiratory system.[5] Some may be harmful if swallowed or inhaled.[7]
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First Aid:
Conclusion
5-Hydroxymethyl-2,3-dimethylpyridine is a chemical entity with significant potential in the field of organic synthesis and drug discovery. Its defined structure and reactive hydroxyl group make it an attractive starting material for the development of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential applications, serving as a valuable resource for researchers in the field.
References
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PubChem. (n.d.). 3,5-Lutidine. Retrieved from [Link]
-
ChemBK. (2024, April 10). 2-Hydroxymethyl-3,5-Dimethyl-4-Methoxy Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
-
MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]
Sources
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- 4. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]
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